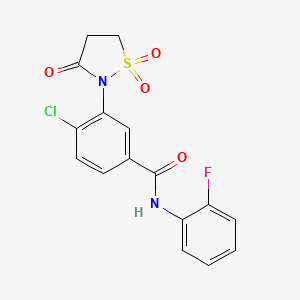![molecular formula C16H20N2O5S B5119902 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as MPS or N-((4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)methyl)pyrrolidine-2,5-dione, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a member of the class of compounds known as N-arylpiperidinylsulfonamides and is a potent inhibitor of a specific type of enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
作用機序
The primary mechanism of action of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is the inhibition of 11β-HSD1. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which is a stress hormone that can contribute to the development of T2DM and other metabolic disorders. By inhibiting 11β-HSD1, this compound reduces the levels of cortisol in the body and improves insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism and insulin sensitivity, this compound has been found to have other biochemical and physiological effects. These include the inhibition of lipogenesis (the process by which fat is synthesized and stored in the body), the reduction of oxidative stress, and the modulation of the gut microbiota. These effects may contribute to the anti-inflammatory and anti-obesity properties of this compound.
実験室実験の利点と制限
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 11β-HSD1, which allows for precise targeting of this enzyme. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.
将来の方向性
There are several potential future directions for research on 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another potential direction is the investigation of this compound in the context of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Additionally, this compound may have potential applications in the treatment of other diseases, such as depression and Alzheimer's disease, which have been linked to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. Overall, this compound represents a promising area of research with potential therapeutic applications in multiple disease contexts.
合成法
The synthesis of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been described in several research articles. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form the intermediate 4-methoxy-3-(piperidin-1-ylsulfonyl)nitrobenzene. This intermediate is then reduced with sodium dithionite to yield this compound.
科学的研究の応用
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications is in the treatment of type 2 diabetes mellitus (T2DM). This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of T2DM. Additionally, this compound has been found to have anti-inflammatory and anti-obesity effects, which are also relevant in the context of T2DM.
特性
IUPAC Name |
1-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-23-13-6-5-12(18-15(19)7-8-16(18)20)11-14(13)24(21,22)17-9-3-2-4-10-17/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRWNFYBBRDNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5119830.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5119833.png)
![5-cyclohexyl-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5119841.png)
![1-allyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119847.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5119850.png)

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5119870.png)
![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)
![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)
